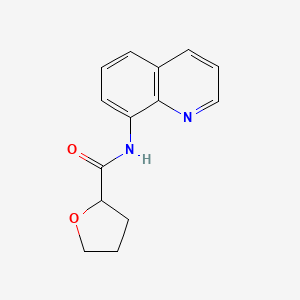

![molecular formula C16H16N2O2 B3916291 2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 55370-75-7](/img/structure/B3916291.png)

2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Overview

Description

“2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol” is a pyrazole derivative. Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . This compound is a member of phenols, a member of pyrazoles, and a monomethoxybenzene .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was reported by the reaction of benzil, 5-chlorosalicylaldehyde, ammonium acetate, and anisidine .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic and analytical techniques. For instance, a similar compound, HL, which is crystalline, was characterized by SC-XRD .Chemical Reactions Analysis

The synthesized imidazole was reacted with salts of 1st row transition metals (Co (ii), Ni (ii), Cu (ii), Mn (ii), and Zn (ii)) to obtain metal complexes . Further studies are needed to understand the chemical reactions involving “this compound”.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. The molecular weight of a similar compound is reported to be 294.3 g/mol .Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

The compound has been studied for its molecular structure and spectroscopic data through Density Functional Theory (DFT) calculations. It involves the analysis of vibrational spectra, bond lengths, bond angles, and intramolecular charge transfer. The study provides insights into the molecular electrostatic potential, HOMO - LUMO, Fukui functions, RDG, and ELF of the compound (Viji et al., 2020).

Antimicrobial Activity

Research has shown the effectiveness of derivatives of this compound in antimicrobial activity. It includes the synthesis and screening against Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial properties (Shaikh et al., 2014).

Corrosion Inhibition

Studies have explored the use of pyrazoline derivatives, including 2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, in corrosion inhibition. This application is significant in petroleum refining facilities, where it enhances resistance to corrosion in acidic environments (Lgaz et al., 2020).

Antioxidant Activity

Research into the synthesis and evaluation of pyrazoline derivatives has included their potential antioxidant activity. This involves assessing the ability of these compounds to scavenge free radicals, indicating their applicability in antioxidant studies (Jasril et al., 2019).

Synthesis and Spectral Analysis

The compound has been the focus of various synthesis methodologies, including microwave-assisted synthesis, and its structure has been elucidated using spectral data. Such studies contribute to understanding the properties and potential applications of this compound in different fields (Mardiana et al., 2017).

Future Directions

The future directions for the study of “2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and pharmacological properties. Additionally, its potential applications in medicine, technology, and agriculture could be investigated .

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-20-12-8-6-11(7-9-12)14-10-15(18-17-14)13-4-2-3-5-16(13)19/h2-9,14,17,19H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWZHAYQJIVQSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425500 | |

| Record name | Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55370-75-7 | |

| Record name | Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-iodo-2-[2-(3-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3916222.png)

![4-chloro-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B3916237.png)

![(4-{[(6-methoxypyrimidin-4-yl)(methyl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B3916244.png)

![4-[5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3916247.png)

![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(5-isopropyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-ol](/img/structure/B3916257.png)

![3,3'-({4-methoxy-3-[(2-pyridinyloxy)methyl]phenyl}methylene)bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B3916258.png)

![ethyl 2-[2-(3-chlorobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3916263.png)

![N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B3916265.png)

![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B3916275.png)

![6,6-dimethyl-3-(4-methylphenyl)-2-[(2-phenylethyl)thio]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3916279.png)

![1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B3916283.png)

![N-{4-[({[(4-tert-butylphenoxy)acetyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B3916285.png)

![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B3916305.png)